molecular formula C22H25BrClN3O2S B2609760 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327638-94-7

2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2609760
CAS RN: 1327638-94-7
M. Wt: 510.88
InChI Key: UWADQMATBHUXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25BrClN3O2S and its molecular weight is 510.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of benzothieno and thiazole derivatives, including those involving bromo, chloro, and morpholino groups, primarily focuses on developing novel compounds with potential biological activities. For instance, the condensation of bromo- or chloro-2-chloromethylbenzo[b]thiophen with various amines, including morpholine, resulted in 2-aminomethylbenzo[b]thiophen derivatives, highlighting the versatility of these synthetic approaches in generating structurally diverse compounds (Chapman et al., 1968).

Potential Biological Activities

  • Studies on thiazole and thiazoline derivatives indicate their potential for biological applications, such as nonsteroidal anti-inflammatory drugs. For example, compounds derived from 2-aminothiazole showed anti-inflammatory activity across certain concentration ranges, suggesting the therapeutic potential of thiazole derivatives in medical applications (Lynch et al., 2006).

Chemical Interactions and Properties

  • The intermolecular interactions of antipyrine-like derivatives, including halogenated compounds, have been characterized through X-ray structure, Hirshfeld surface analysis, and DFT calculations. Such studies provide insights into the molecular interactions that underpin the chemical and physical properties of these compounds, which are critical for their potential applications in various scientific fields (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2S.ClH/c1-15-13-16(2)20-19(14-15)24-22(29-20)26(8-7-25-9-11-28-12-10-25)21(27)17-5-3-4-6-18(17)23;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADQMATBHUXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

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